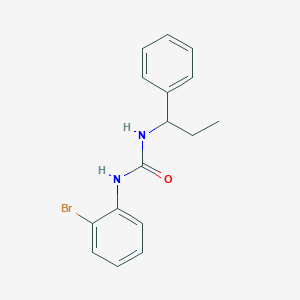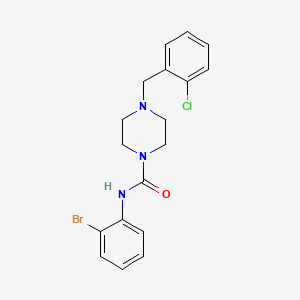
4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
The exact mechanism of action of 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide is not fully understood. However, it has been proposed that 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. By blocking the 5-HT1A receptor, 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide may increase the levels of serotonin in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the prefrontal cortex of rats. It has also been shown to decrease the levels of corticosterone, a stress hormone, in the blood of rats. In addition, 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This allows for precise targeting of the receptor and reduces the potential for off-target effects. However, one of the limitations of using 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, the effects of 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide may vary depending on the species and strain of animal used in the experiment.
Direcciones Futuras
There are several future directions for research on 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide. One area of interest is its potential therapeutic applications in anxiety and depression. Further studies are needed to determine the optimal dosage and administration method for these conditions. Another area of interest is its potential antipsychotic effects in schizophrenia. More research is needed to determine its efficacy and safety in humans. In addition, future studies could investigate the effects of 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide on other neurotransmitter systems and brain regions to better understand its mechanism of action.
Aplicaciones Científicas De Investigación
4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various medical conditions such as anxiety, depression, and schizophrenia. It has been found to exhibit anxiolytic and antidepressant effects in animal models. In addition, 4-(4-acetylphenyl)-N-(2-bromophenyl)-1-piperazinecarboxamide has been shown to improve cognitive function and memory in rats. It has also been investigated for its potential antipsychotic effects in schizophrenia.
Propiedades
IUPAC Name |
4-(4-acetylphenyl)-N-(2-bromophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c1-14(24)15-6-8-16(9-7-15)22-10-12-23(13-11-22)19(25)21-18-5-3-2-4-17(18)20/h2-9H,10-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZAWYXKHCUQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylphenyl)-N-(2-bromophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4286129.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-ethoxypropyl)urea](/img/structure/B4286144.png)

![N-(2-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286165.png)



![N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4286185.png)

![N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286202.png)
![N-(2-bromophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286224.png)
